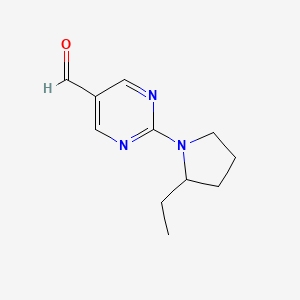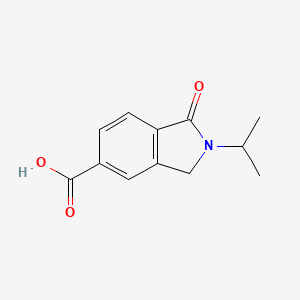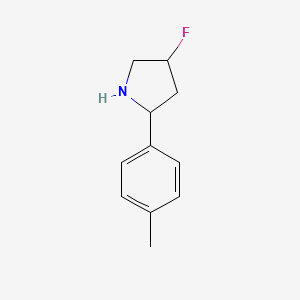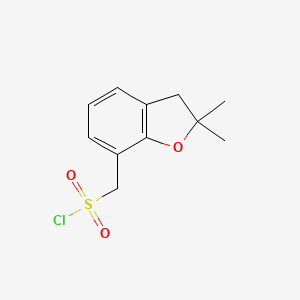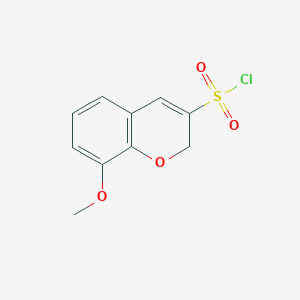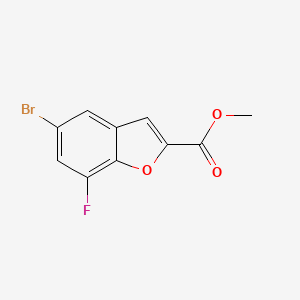
2,2,2-Trifluoroethyl methyl(4-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl methyl(4-nitrophenyl)carbamate is a chemical compound with the molecular formula C10H9F3N2O4. It is known for its unique properties due to the presence of trifluoroethyl and nitrophenyl groups. This compound is used in various scientific research applications, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl methyl(4-nitrophenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethyl chloroformate with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl methyl(4-nitrophenyl)carbamate is utilized in several research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl methyl(4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the nitrophenyl group can interact with various enzymes and proteins, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethyl methacrylate: Used in the preparation of poly(TFEMA) for acrylic coatings.
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate: Similar structure but with different substituents.
Uniqueness: 2,2,2-Trifluoroethyl methyl(4-nitrophenyl)carbamate stands out due to its specific combination of trifluoroethyl and nitrophenyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C10H9F3N2O4 |
|---|---|
Molekulargewicht |
278.18 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N-methyl-N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H9F3N2O4/c1-14(9(16)19-6-10(11,12)13)7-2-4-8(5-3-7)15(17)18/h2-5H,6H2,1H3 |
InChI-Schlüssel |
DONSPTQCMIZPST-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


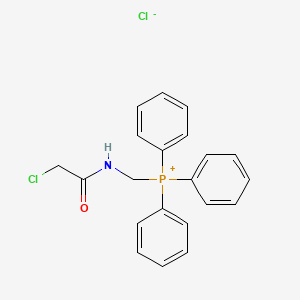


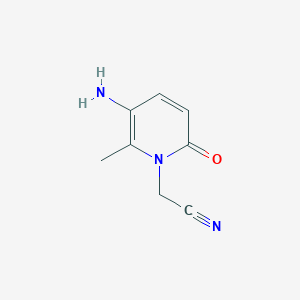
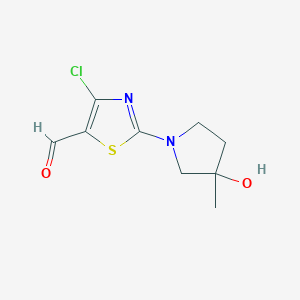
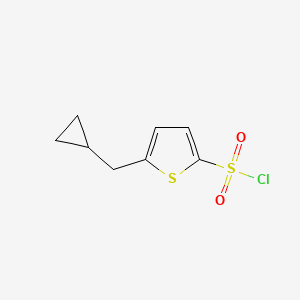
![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)

